molecular formula C21H28ClNO2 B3964643 2-[Benzyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride

2-[Benzyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride

Cat. No.: B3964643
M. Wt: 361.9 g/mol
InChI Key: VVEXGGOEUVACGE-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride is a chemical compound with the molecular formula C21H27NO2. It is known for its unique structure, which includes a benzyl group, a methylamino group, and a tert-butylbenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-tert-butylbenzoic acid with 2-(benzyl(methyl)amino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to form the ester linkage. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often includes rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Benzyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl(methyl)amino]ethyl 4-tert-butylbenzoate
  • 2-[Benzyl(methyl)amino]ethyl benzoate
  • 2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate

Uniqueness

2-[Benzyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

2-[benzyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-21(2,3)19-12-10-18(11-13-19)20(23)24-15-14-22(4)16-17-8-6-5-7-9-17;/h5-13H,14-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEXGGOEUVACGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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